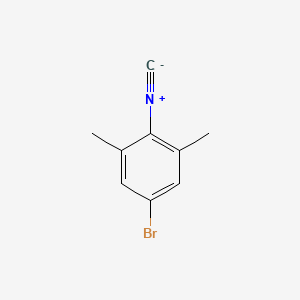
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylpropanamide, also known as BQ-123, is a selective endothelin receptor antagonist that has been extensively studied for its potential use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Photochemical Applications
Photochemistry of N-(acylphenyl)-2-methylprop-2-enamides
The study by Nishio, Tabata, Koyama, and Sakamoto (2005) investigates the photochemical reactions of N-(acylphenyl)-2-methylprop-2-enamides, leading to quinoline-based cyclization products. This research demonstrates the potential of such compounds in synthesizing quinoline derivatives through photochemical methods, highlighting the significance of acyl-substituted anilides in producing cyclization products with diverse structural features (Nishio, Tabata, Koyama, & Sakamoto, 2005).
Antimicrobial Activity
Synthesis and Biological Evaluation of Quinoxaline Derivatives
Mohsen et al. (2014) synthesized new quinoxaline derivatives bearing an amide moiety and evaluated their antimicrobial activity. The study reveals that some of these compounds exhibited significant activity against Candida krusei and Candida parapsilosis, suggesting their potential as antimicrobial agents (Mohsen, Yurttaş, Acar, Özkay, Kaplacikli, Karaca Gençer, & Cantürk, 2014).
Catalytic Applications
Copper(II)-catalyzed Remote Sulfonylation
Xia et al. (2016) developed a copper(II)-catalyzed method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, utilizing sodium sulfinates as sulfide sources. This environmentally friendly method resulted in the successful synthesis of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives, offering a new approach to sulfonylation with potential applications in drug development and synthesis of complex molecules (Xia, Wang, Xu, Wei, Shen, Duan, Zhu, & Zhang, 2016).
Material Science
Synthesis of Constrained ACC Derivatives
Szakonyi, Fülöp, Tourwé, and de Kimpe (2002) explored the reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride, leading to the synthesis of novel cyclopropa[b]quinoline derivatives. These compounds, considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, showcase the versatility of quinoline derivatives in synthesizing new materials with potential applications in organic chemistry and drug design (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)19(23)21-17-10-11-18-16(13-17)9-6-12-22(18)20(24)15-7-4-3-5-8-15/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBUJZGDCITIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2S,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylate](/img/structure/B2736743.png)



![3-[2-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2736749.png)
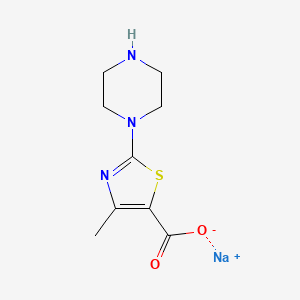
![1-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-methyl-3-(propan-2-yl)urea](/img/structure/B2736752.png)
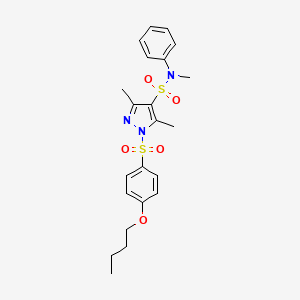
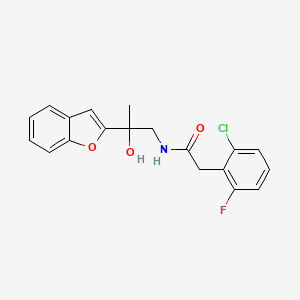

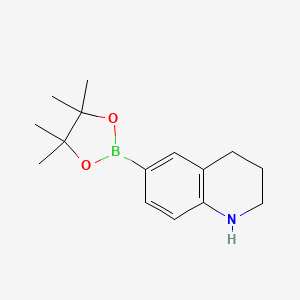
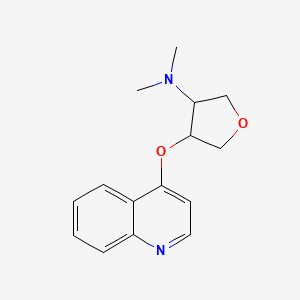
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)
